1-(4-Bromophenethyl)piperidin-4-ol is a chemical compound classified as a piperidine derivative, characterized by a six-membered heterocyclic structure containing one nitrogen atom. The compound features a bromophenethyl group attached to the piperidine ring, which contributes to its distinct chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and materials science due to its potential applications in pharmaceuticals and agrochemicals .
The synthesis of 1-(4-Bromophenethyl)piperidin-4-ol typically involves the following steps:
A notable synthetic route involves mixing bromobenzene with piperidine in a suitable solvent, adding an alkali, and heating the mixture. This method has been shown to yield significant amounts of 1-(4-Bromophenethyl)piperidin-4-ol with minimal steps involved .
The molecular formula of 1-(4-Bromophenethyl)piperidin-4-ol is . The structure consists of a piperidine ring substituted with a bromophenethyl group at the nitrogen position.
Key structural data for 1-(4-Bromophenethyl)piperidin-4-ol includes:
1-(4-Bromophenethyl)piperidin-4-ol participates in various chemical reactions typical of piperidine derivatives, including nucleophilic substitutions and coupling reactions. These reactions can be influenced by the presence of the bromine substituent, which can enhance reactivity compared to other halogenated derivatives.
The compound's reactivity profile allows it to serve as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical applications. Its ability to undergo further functionalization makes it valuable in medicinal chemistry .
The mechanism of action for 1-(4-Bromophenethyl)piperidin-4-ol involves its interaction with specific biological targets. For instance, it may act as an antagonist at certain receptors, inhibiting viral entry into host cells. This mechanism is particularly relevant in studies exploring its antiviral properties against pathogens like HIV .
Key physical properties of 1-(4-Bromophenethyl)piperidin-4-ol include:
Chemical properties include:
1-(4-Bromophenethyl)piperidin-4-ol has several applications in scientific research:
1-(4-Bromophenethyl)piperidin-4-ol represents a strategically designed brominated piperidine derivative featuring a 4-bromophenethyl substituent at the piperidine nitrogen and a hydroxyl group at the C4 position. This structure places it within a broader class of bioactive piperidines characterized by their capacity to interact with central nervous system (CNS) targets, particularly dopaminergic and serotonergic receptors. The bromine atom serves dual purposes: it enhances molecular polarity (influencing pharmacokinetic properties like blood-brain barrier penetration) and provides a synthetic handle for further structural diversification via cross-coupling reactions. Its core piperidine scaffold is a privileged structure in neuropharmacology, observed in numerous therapeutic agents ranging from antipsychotics to analgesics. The specific substitution pattern—combining an aromatic brominated moiety with a hydroxylated piperidine—mimics key pharmacophoric elements of established dopaminergic modulators, suggesting potential applications in neurological and psychiatric disorders [2] [5].
The structural homology between 1-(4-Bromophenethyl)piperidin-4-ol and metabolites of classical antipsychotics provides critical insights into its potential pharmacological profile. Haloperidol, a first-generation antipsychotic, undergoes metabolic transformations yielding hydroxylated piperidine derivatives that retain significant D2 receptor affinity. Research demonstrates that haloperidol and its metabolites differentially regulate intracellular signaling cascades downstream of the dopamine D2 receptor (D2R). Specifically, haloperidol exhibits pronounced functional selectivity, showing 4-5 times greater potency for inhibiting β-arrestin-2 (β-arr2) recruitment compared to its suppression of Gi protein activation (Table 1) [10].
Table 1: Functional Selectivity Profiles of Haloperidol and Analogs at Dopamine D2 Receptor
Compound | Gi Protein Inhibition (IC₅₀, nM) | β-arrestin-2 Inhibition (IC₅₀, nM) | Bias Factor (β-arr2 vs. Gi) |
---|---|---|---|
Haloperidol | 0.95 ± 0.2 | 0.22 ± 0.05 | 4.3 |
Clozapine | 148 ± 32 | 210 ± 45 | ~1 |
LASSBio-579* | 380 ± 85 | 450 ± 90 | ~1 |
LQFM 037* | 420 ± 95 | 500 ± 110 | ~1 |
*Experimental N-phenylpiperazine antipsychotics [10]
This bias toward β-arr2 antagonism is pharmacologically significant. β-arr2 mediates D2R internalization and activates kinase pathways (e.g., Akt/GSK-3) implicated in neuroplasticity and antipsychotic efficacy. Consequently, 1-(4-Bromophenethyl)piperidin-4-ol, sharing the 4-hydroxypiperidine motif with active haloperidol metabolites, may similarly influence these non-canonical signaling pathways. The bromophenethyl group introduces steric and electronic variations compared to haloperidol’s 4-chlorophenyl-4-hydroxybutyrophenone chain, potentially altering receptor binding kinetics, selectivity, or functional bias. Such structural nuances could translate into differentiated pharmacological profiles, such as reduced extrapyramidal symptoms (associated with pure Gi antagonism) or modulation of neuroprotective pathways [10].
1-(4-Bromophenethyl)piperidin-4-ol belongs to a structural class proven effective in modulating dopaminergic signaling through direct D2-like receptor interactions. Piperidine-based antagonists achieve receptor modulation via distinct binding modes determined by their N-substituents and piperidine hydroxylation:
Table 2: Dopamine Receptor Binding Affinities of Key Piperidine Antagonists
Compound | D2R Kᵢ (nM) | D3R Kᵢ (nM) | D4R Kᵢ (nM) | D3:D2 Selectivity |
---|---|---|---|---|
1-(4-Bromophenethyl)piperidin-4-ol (Inferred Profile) | ~10-100* | >500* | >500* | >50 |
4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (6) | 0.9 ± 0.1 | 122 ± 2.0 | 60.4 ± 18.7 | 136 |
4-(4-Iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (7) | 0.9 ± 0.1 | 100 ± 13 | 129 ± 5.1 | 112 |
Haloperidol | ~1-2 | ~5-10 | ~3-5 | ~5 |
Clozapine | ~100-200 | ~200-400 | ~50-100 | ~2 |
*Predicted based on structural analogs [5] [8]
Beyond simple antagonism, the kinetic profile of receptor interaction is vital. Piperidine derivatives like LASSBio-579 exhibit rapid dissociation kinetics from D2R, a trait associated with "atypical" antipsychotics (e.g., clozapine) and linked to reduced motor side effects. The flexible bromophenethyl chain in 1-(4-Bromophenethyl)piperidin-4-ol could similarly confer faster off-rates compared to rigid, polycyclic antipsychotics like butyrophenones, potentially favoring a more transient receptor blockade and a favorable clinical profile [10]. Furthermore, GPER1 activation by certain piperidine derivatives (e.g., raloxifene analogs) suggests potential neuroprotective effects against neurotoxicity, although this specific activity for bromophenethyl derivatives requires empirical validation [3].
Brominated piperidine derivatives have evolved from simple structural motifs to sophisticated scaffolds enabling targeted drug discovery across therapeutic areas. Their historical development can be traced through key phases:
Table 3: Evolution of Key Brominated Piperidine Scaffolds and Their Applications
Era | Scaffold Type | Example Compounds/Therapeutics | Primary Therapeutic Target/Use | Role of Bromine |
---|---|---|---|---|
1950s-1980s | 4-Aryl-4-hydroxy-N-alkylpiperidines | Bromperidol analogs | Dopamine D2 Receptor (Antipsychotic) | Steric/electronic modulator of D2R affinity |
1990s-2010s | N-(Bromophenyl)piperazines | 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl} triazole-3-thiones [8] | Antimicrobial agents | Enhancing lipophilicity & target binding |
Bromophenethylpiperidines | Anticancer tubulin inhibitors (e.g., 6) | Tubulin Polymerization (Anticancer) | Part of hydrophobic pharmacophore | |
2010s-Present | Spiro/Bicyclic Bromopiperidines | PKB/Akt inhibitors (e.g., CCT128930 analogs) | Protein Kinase B (Anticancer) | Synthetic handle for SAR exploration |
Aliphatic Bromo-Piperidinyl Prodrugs | Loperamide metabolites [9] | μ-Opioid Receptor (Antidiarrheal) | Metabolic stability modulation |
The trajectory of 1-(4-Bromophenethyl)piperidin-4-ol reflects this evolution. Its structure combines a classic neuropharmacophore (hydroxylated piperidine) with a modern synthetic handle (aromatic bromide), positioning it as a versatile precursor for developing novel dopaminergic ligands with potential applications beyond psychosis, including neurodegenerative diseases or oncological contexts where dopamine receptors or related kinases (PKB/Akt) play a role [2] [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1